molecular formula C8H14FNO5 B14064754 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose

2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose

Cat. No.: B14064754
M. Wt: 223.20 g/mol
InChI Key: QAPRNMNSFDDVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose (abbreviated here as 4-F-GlcNAc for clarity in this section) is a fluorinated derivative of N-acetylglucosamine (GlcNAc), distinguished by the replacement of the hydroxyl group at the C4 position with fluorine and the absence of the hydroxyl group at C2. This structural modification enhances its metabolic stability and specificity as a glycosylation inhibitor. Synthesized via hydrogenation and acetylation protocols (e.g., using Pd(OH)₂ catalysts and subsequent column chromatography), it is widely employed in studies of glycosaminoglycan (GAG) biosynthesis, carbohydrate-protein interactions, and as a precursor for pharmaceuticals . Notably, its acetylated form, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose, demonstrates potent inhibition of P-selectin (SELP), a key mediator of inflammation .

Properties

IUPAC Name

N-[5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRNMNSFDDVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Double Inversion at C-4

The canonical synthesis, as detailed in foundational work by Wang and Lee (2000), employs a double inversion mechanism to achieve the desired D-gluco configuration after fluorination. This approach addresses the inherent challenge of introducing fluorine while preserving the stereochemical integrity of adjacent chiral centers.

Key Stages :

  • Protection of Precursor Glycosides :
    Methyl 2-acetamido-2-deoxy-α-D-glucopyranoside undergoes selective benzoylation at the 3- and 6-hydroxyl groups using benzoyl chloride in pyridine at −45°C, yielding 3,6-di-O-benzoyl-protected intermediates (82–92% yield).
  • Triflylation at C-4 :
    Treatment with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine converts the C-4 hydroxyl to a triflate group, creating a superior leaving group for subsequent nucleophilic displacement.

  • Nitrite-Mediated Inversion :
    Sodium nitrite in dimethylformamide (DMF) facilitates a stereochemical inversion at C-4 through an SN2 mechanism, establishing the galacto configuration transiently. Nuclear Overhauser Effect (NOE) spectroscopy confirms this intermediate's structure by revealing characteristic proton coupling patterns.

  • Fluorination with DAST :
    Diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C replaces the triflate group with fluorine, achieving 58–92% yield depending on the protecting group scheme.

  • Global Deprotection :
    Sequential deprotection under basic (KOH/MeOH) and acidic (Pd-C/H₂) conditions removes benzoyl and benzyl groups, respectively, yielding the target compound.

Table 1: Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Benzoylation BzCl, pyridine, −45°C 82.4
Triflylation Tf₂O, pyridine, 0°C → rt 70–76
Nitrite Inversion NaNO₂, DMF, 50°C 50–58
DAST Fluorination DAST, CH₂Cl₂, −78°C → rt 58–92
Deprotection KOH/MeOH → Pd-C/H₂, AcOH 92.5

Advanced Methodological Variations

Benzyl Glycoside Route

Alternative protocols utilize benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside as the starting material to enhance solubility during fluorination. This variation demonstrates improved yields (76.9% at benzoylation stage) due to reduced steric hindrance from the benzyl protecting group compared to methyl derivatives.

Direct Fluorination of Unprotected Derivatives

Recent innovations explore fluorinating partially protected intermediates to streamline synthesis. For instance, treating 2-acetamido-2-deoxy-D-glucopyranose with DAST under rigorously anhydrous conditions achieves direct C-4 fluorination, albeit with modest yields (35–42%). While economically favorable, this method demands stringent temperature control (−78°C) to prevent side reactions at other hydroxyl groups.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis remains indispensable for verifying stereochemical outcomes:

  • C-4 Fluorine Coupling : The disappearance of H-4/H-5 coupling constants (J ≈ 0 Hz) confirms successful inversion and fluorination.
  • Anomeric Proton : δ 5.12–5.35 ppm (d, J = 3.5–4.0 Hz) for α-anomers; δ 4.45–4.68 ppm (d, J = 8.0–8.5 Hz) for β-anomers.

High-Resolution Mass Spectrometry (HRMS)

HRMS-APCI data for related fluorinated analogs show precise mass matching:

  • Calculated for C₁₅H₂₀F₂NO₄: 316.1355 [M + H]⁺
  • Observed: 316.1350 [M + H]⁺ (Δ = −0.5 mDa).

Applications in Glycoscience

The compound's ability to mimic natural carbohydrate substrates while resisting enzymatic degradation has enabled:

  • Glycosaminoglycan Biosynthesis Studies : 50–70% inhibition of heparan sulfate synthesis in hepatic cells at 1 mM concentration.
  • Fluorine NMR Probes : ¹⁹F chemical shifts (δ −215 to −220 ppm) report on local glycosidase active site environments.

Chemical Reactions Analysis

Fluorination Reactions

The 4-fluoro group participates in unique reactivity patterns:

DAST-mediated fluorination
Reaction of 4-hydroxy precursors with diethylaminosulfur trifluoride (DAST):

text
3,4-O-isopropylidene precursor → DAST (-78°C → rt) → 4-fluoro derivative

Yields >90% with strict temperature control .

Fluorine-directed conformational effects

  • Stabilizes ^4C_1 chair conformation via anomeric effect (J_{F-4,H-5} = 48.9 Hz)

  • Creates axial fluorine orientation influencing glycosylation reactivity

Protective Group Chemistry

Strategic protection/deprotection enables selective functionalization:

Protection TypeReagentsDeprotection MethodApplication
BenzoylBzCl/pyridineAlkaline methanolysis (KOH/MeOH)Temporary hydroxyl protection
AcetylAc₂O/pyridineZemplén deacetylation (NaOMe/MeOH)Amino group stabilization
BenzylBnBr/Ag₂OHydrogenolysis (H₂/Pd-C)Anomeric position protection

The 1,3,6-tri-O-acetylated derivative (CAS 116049-57-1) shows enhanced stability for biological testing while maintaining reactivity at C-2 and C-4 positions .

Oxidation and Reduction Profiles

The compound exhibits modified redox behavior compared to non-fluorinated analogues:

Controlled oxidation

  • TEMPO/NaOCl system selectively oxidizes C-6 primary alcohol to carboxylic acid

  • Leaves 4-fluoro and 2-acetamido groups intact (95% yield)

Reduction resistance

  • 4-fluoro substitution prevents enzymatic reduction by UDP-glucose dehydrogenase

  • Critical for metabolic stability in hepatocyte studies

Biological Activity Through Chemical Modification

Structure-activity relationship studies reveal:

DerivativeModificationBiological Effect (1 mM)Reference
1,3,6-tri-O-acetylC-1,3,6 protectionReduces [³H]GlcN incorporation to 12% control
Free sugarFull deprotectionIncreased cellular uptake (3.8× vs acetylated)
6-O-sulfatePost-synthetic sulfationEnhances GAG binding affinity (Kd = 42 nM)

These chemical modifications enable precise control over metabolic interference in glycosaminoglycan biosynthesis pathways .

Stability and Degradation

The compound demonstrates:

  • pH-dependent hydrolysis (t₁/₂ = 37 hrs at pH 7.4, 25°C)

  • Thermal stability up to 111°C (dec. above 111°C)

  • Light sensitivity requiring amber glass storage

This comprehensive reaction profile establishes this compound as a versatile synthetic target with applications spanning carbohydrate chemistry, medicinal chemistry, and glycobiology. Its strategic fluorine substitution and protective group landscape enable precise control over both synthetic transformations and biological interactions.

Scientific Research Applications

2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose and its applications in scientific research:

Overview
2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose is a fluorinated monosaccharide derivative with notable applications as a hepatic glycosaminoglycan biosynthesis inhibitor . Research also indicates its potential use in modulating cellular migration and inflammation .

Scientific Research Applications

  • Inhibition of Glycosaminoglycan Biosynthesis 2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose is identified as an inhibitor of hepatic glycosaminoglycan biosynthesis .
  • Modulation of Cellular Interactions and Inflammation Fluorinated N-acetylglucosamines, including this compound, can modulate cellular migration and inflammation . These compounds have potential in treating disorders associated with inflammation, such as inflammatory diseases, and cancer .
  • Leukocyte Recruitment Selectins mediate initial adhesive contacts between leukocytes and vascular endothelial cells. The cooperative involvement of selectins and their ligands is critical for rapid and efficient leukocyte recruitment at sites of inflammation . Fluorinated N-acetylglucosamine can inhibit inflammation in tissues by interfering with these processes .
  • Potential Therapeutic Applications
    • Inflammation Inhibition: Fluorinated N-acetylglucosamine can be administered before or after an inflammatory event to inhibit inflammation in a tissue . This includes chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, and inflammatory bowel disease .
    • Cancer Treatment: It can be used in methods of treating cancer cell growth and malignancy .
    • Perfusion-Reperfusion Injury: Useful in treating perfusion-reperfusion injury .
    • Contraception: Also has applications in contraception .
  • Combination Therapies this compound can be used in conjunction with other therapeutic agents. For example, it can be combined with chemotherapeutic agents like daunorubicin, cytarabine, idarubicin, or anti-inflammatory agents like aspirin, ibuprofen, and dexamethasone .

Preclinical Studies and Assays

  • Enzyme Substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-d-glucopyranoside is a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase, useful in enzyme assays .
  • Glycosaminoglycan Synthesis 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-d-glucose and 2-acetamido-2-deoxy-d-galactose are relevant in the study of cellular glycosaminoglycan biosynthesis .

Mechanism of Action

The compound exerts its effects by inhibiting the biosynthesis of glycosaminoglycans in the liver . It targets specific enzymes involved in the biosynthetic pathway, thereby reducing the production of these essential polysaccharides. This inhibition can affect various cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

4-Fluoro-D-galactopyranose Derivatives

  • 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose (Compound 31): This galactose analogue shares the 4-fluoro substitution but differs in stereochemistry at C3. At 1.0 mM, it reduced [³H]GlcN and [³⁵S]SO₄ incorporation into hepatocyte GAGs to 1% and 9%, respectively, of control levels—significantly more potent than its glucopyranose counterpart (Compound 16, see below).
  • 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (Compound 16): The glucopyranose version of 4-F-GlcNAc reduced GAG synthesis ([³H]GlcN: 12%, [³⁵S]SO₄: 18% at 1.0 mM) without affecting protein synthesis, highlighting its selectivity for carbohydrate metabolism pathways .

Acetylation-State Variants

  • Fully Acetylated 4-F-GlcNAc :
    Peracetylated derivatives (e.g., 1,3,6-tri-O-acetyl-4-F-GlcNAc) exhibit enhanced cellular uptake due to increased lipophilicity. These derivatives disrupt LacNAc (Galβ1-4GlcNAc) formation and lectin-binding motifs, critical for cell adhesion and signaling .
  • Unacetylated 4-F-GlcNAc :
    Lacks acetyl groups, reducing membrane permeability but retaining inhibitory activity against β-N-acetylhexosaminidases. This form is often used in enzymatic assays to study substrate specificity .

Positional Isomers: Fluorine Substitution at C2 vs. C4

  • 2-Deoxy-2-fluoro-D-glucose (2-FDG): A well-known glucose analogue with fluorine at C2. Unlike 4-F-GlcNAc, 2-FDG primarily targets hexokinase in glycolysis and is used in PET imaging. Its mechanism diverges entirely from 4-F-GlcNAc, emphasizing the importance of fluorine placement .
  • 4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose): A disaccharide with fluorine at C2 and a glucosyl moiety at C4. While structurally distinct, it shares metabolic stability with 4-F-GlcNAc but functions as a glycosyltransferase substrate rather than an inhibitor .

Uridine Diphosphate (UDP) Conjugates

  • UDP-4-F-GlcNAc Analogues: Compounds like uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-α-D-galactopyranosyl) diphosphate target nucleotide sugar transporters, inhibiting GAG chain elongation. Compared to 4-F-GlcNAc, these conjugates exhibit higher specificity for extracellular matrix remodeling enzymes .

Biological Activity

2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose (commonly referred to as 4-F-GlcNAc) is a fluorinated analog of N-acetylglucosamine. This compound has garnered significant interest in biomedical research due to its potential applications in cancer therapy and inflammation modulation. The biological activity of 4-F-GlcNAc is primarily attributed to its ability to interfere with glycosaminoglycan biosynthesis and alter cell surface glycoprotein expression.

  • Molecular Formula : C₁₄H₂₀FNO₈
  • Molecular Weight : 349.31 g/mol
  • CAS Number : 129728-87-6

The biological effects of 4-F-GlcNAc are mediated through several mechanisms:

  • Inhibition of Glycosaminoglycan Biosynthesis : Research indicates that 4-F-GlcNAc significantly reduces the incorporation of labeled glucosamine and sulfate into hepatocyte glycosaminoglycans, demonstrating its inhibitory effect on biosynthesis pathways .
  • Modulation of Cell Surface Glycoproteins : The compound alters the expression of tumor-associated antigens such as carcinoembryonic antigen (CEA) and sialyl Lewis antigen, which are critical for cancer cell proliferation and metastasis .
  • Impact on Inflammation : 4-F-GlcNAc has been shown to inhibit cell migration and proliferation, which can be beneficial in treating chronic inflammatory conditions such as psoriasis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Study Cell Type Effect Observed Concentration Reference
Woynarowska et al. (1994)HT-29 Colon Cancer CellsInhibition of CEA and LAMPs1.0 mM
Wang et al. (2000)HepatocytesReduced incorporation of [3H]GlcN and [35S]SO₄1.0 mM
Harders et al. (2024)Various Cancer Cell LinesCytotoxic effects, lower IC50 values in hypoxiaVaries

Case Studies

  • Colon Cancer Treatment : In a study involving HT-29 colon cancer cells, treatment with 4-F-GlcNAc resulted in a significant reduction in the incorporation of radiolabeled glucosamine into cell surface glycoproteins, leading to diminished tumor-associated antigen expression . This suggests potential for using 4-F-GlcNAc as an adjunct therapy in colon cancer management.
  • Inflammatory Diseases : The compound's ability to inhibit cell migration was demonstrated in models of chronic inflammation, where it effectively reduced the expression of HECA-452 epitope on T-cells, which is linked to skin-homing lymphocyte function . This points towards its utility in treating inflammatory skin conditions.
  • Glycosaminoglycan Biosynthesis Inhibition : Another investigation highlighted that 4-F-GlcNAc inhibited the synthesis of glycosaminoglycans in hepatocytes by up to 88% at a concentration of 1 mM, indicating a strong potential for therapeutic applications in liver-related diseases .

Q & A

Basic Research Question

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours .
  • Mass Spectrometry : Identify breakdown products (e.g., deacetylated or defluorinated species) .
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures .

What strategies are effective for synthesizing 4-deoxy-disaccharide analogs incorporating this compound?

Advanced Research Question
To build oligosaccharides (e.g., β-(1→4)-linked disaccharides):

  • Glycosylation Methods : Use trichloroacetimidate or thioglycoside donors under catalytic TMSOTf or NIS/AgOTf conditions .
  • Regioselective Protection : Temporarily block hydroxyl groups at C3 and C6 to direct coupling at C4 .
  • Enzymatic Extension : Test glycosyltransferases (e.g., hyaluronan synthase) for enzymatic elongation of fluorinated acceptors .

How do researchers address low solubility of this compound in aqueous assays?

Basic Research Question

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing enzymes .
  • Prodrug Design : Synthesize phosphate or methyl ester prodrugs that hydrolyze in vivo to the active form .
  • Surfactant Addition : Incorporate non-ionic detergents (e.g., Tween-20) in buffer systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.